molecular formula C13H16N2O B1414702 2-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 1018509-47-1

2-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B1414702
CAS No.: 1018509-47-1
M. Wt: 216.28 g/mol
InChI Key: FFMFUGOMIHCYPC-UHFFFAOYSA-N
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Description

2-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic tetrahydroisoquinoline derivative characterized by a cyclopropylcarbonyl substituent at the 2-position and an amine group at the 7-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive isoquinoline scaffolds, which are known for their interactions with neurotransmitter receptors and enzymes . Its CAS registry number and synonyms, such as ZINC20182797 and VU0421695-2, highlight its relevance in drug discovery pipelines .

Properties

IUPAC Name

(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-12-4-3-9-5-6-15(8-11(9)7-12)13(16)10-1-2-10/h3-4,7,10H,1-2,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMFUGOMIHCYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C13_{13}H16_{16}N2_2O
  • Molecular Weight : 216.28 g/mol
  • Structure : The compound features a cyclopropylcarbonyl group attached to a tetrahydroisoquinoline framework, which enhances its pharmacological profile.

Synthesis Methods

The synthesis of 2-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine can be achieved through various methods:

  • Cyclization Reactions : Utilizing cyclopropylcarbonyl precursors in the presence of appropriate catalysts.
  • Reduction Processes : Reducing corresponding isoquinoline derivatives to obtain the desired amine form.

Biological Activity

Research indicates that compounds within the tetrahydroisoquinoline class exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that 2-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine may possess anticancer properties. Its mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives in this class have shown potential neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveModulation of neurotransmitter systems
Anti-inflammatoryReduction in inflammatory markers

The biological activity of 2-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is thought to involve:

  • Enzyme Inhibition : Targeting specific enzymes that are crucial for cancer cell survival.
  • Receptor Modulation : Interacting with neurotransmitter receptors to exert neuroprotective effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives similar to 2-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine showed significant cytotoxicity against various cancer cell lines.
  • Neuroprotection Research : Another investigation revealed that certain tetrahydroisoquinoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituents at the 2- and 7-positions. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Compound Name CAS No. Substituent (Position 2) Molecular Formula Molecular Weight Key Features/Applications
2-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine N/A Cyclopropylcarbonyl C₁₃H₁₆N₂O 216.28 High lipophilicity; potential CNS target
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine 81885-67-8 Acetyl C₁₁H₁₄N₂O 190.24 Lower steric bulk; used in peptide mimetics
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine 14097-37-1 Methyl C₁₀H₁₄N₂ 162.23 Enhanced metabolic stability; scaffold for antidepressants
7-Amino-1,2,3,4-tetrahydroisoquinoline 72299-68-4 None (parent structure) C₉H₁₂N₂ 148.20 Baseline activity for SAR studies

Key Observations

Substituent Effects on Lipophilicity :

  • The cyclopropylcarbonyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to acetyl (logP ~1.2) or methyl (logP ~0.8) substituents. This enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
  • The acetyl derivative (CAS 81885-67-8) is less lipophilic but offers improved solubility, favoring oral bioavailability in peripheral targets .

The methyl-substituted analog (CAS 14097-37-1) lacks a carbonyl group, reducing hydrogen-bonding capacity but improving metabolic stability in vivo .

Biological Activity Trends :

  • The parent structure (CAS 72299-68-4) exhibits minimal receptor affinity, underscoring the necessity of substituents for activity .
  • Methyl and cyclopropylcarbonyl derivatives are prioritized in patent literature for neurodegenerative disease applications, while acetyl analogs are explored as intermediates in peptide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
Reactant of Route 2
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2-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

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